molecular formula C23H32N2O3 B2421182 (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid CAS No. 1025526-59-3

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid

Cat. No.: B2421182
CAS No.: 1025526-59-3
M. Wt: 384.52
InChI Key: YNQVMRZQDWYLJW-ZHACJKMWSA-N
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Description

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tetradecenoic acid backbone with a carbamoyl methyl group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the cyanophenyl carbamoyl intermediate: This step involves the reaction of 2-cyanophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.

    Attachment of the carbamoyl intermediate to the tetradecenoic acid backbone: This step involves the reaction of the carbamoyl intermediate with tetradecenoic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted phenyl compounds.

Scientific Research Applications

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A compound with a similar carbamoyl group but different structural features.

    Benzyl carbamate: Another carbamate compound with a benzyl group instead of a cyanophenyl group.

    Methyl carbamate: A simpler carbamate compound with a methyl group.

Uniqueness

(4E)-2-{[(2-cyanophenyl)carbamoyl]methyl}tetradec-4-enoic acid is unique due to its specific combination of a tetradecenoic acid backbone with a cyanophenyl carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-2-[2-(2-cyanoanilino)-2-oxoethyl]tetradec-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-19(23(27)28)17-22(26)25-21-16-13-12-15-20(21)18-24/h10-13,15-16,19H,2-9,14,17H2,1H3,(H,25,26)(H,27,28)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQVMRZQDWYLJW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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